4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization. The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone. The final step involves the coupling of the thiadiazole and pyrazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, reagents, and catalysts would be optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Agriculture: The compound can be used as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole and pyrazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Uniqueness
4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both thiadiazole and pyrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5OS2/c1-3-17-9-14-13-8(18-9)12-7(16)6-5(10)4-11-15(6)2/h4H,3H2,1-2H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHRWTCCGZMUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C=NN2C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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